1-(2-ethoxyethyl)-1H-pyrazol-4-ol
Description
1-(2-ethoxyethyl)-1H-pyrazol-4-ol is an organic compound with a pyrazole ring substituted with an ethoxyethyl group
Properties
IUPAC Name |
1-(2-ethoxyethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-4-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRFZPKCRMNNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol typically involves the reaction of 1H-pyrazol-4-ol with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-ethoxyethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
Antitumor Activity
Research indicates that 1-(2-ethoxyethyl)-1H-pyrazol-4-ol exhibits significant antitumor properties. Its structural characteristics may contribute to its ability to interact with specific biological targets involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. The presence of the ethoxyethyl group may enhance solubility and bioavailability, allowing for better therapeutic effects in inflammatory diseases. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as a treatment for conditions characterized by chronic inflammation .
Phosphodiesterase Inhibition
This compound has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme implicated in various physiological processes, including vasodilation and platelet aggregation. This inhibition can lead to therapeutic applications in treating erectile dysfunction and pulmonary hypertension .
Case Study 1: Antitumor Mechanism
A study focusing on the antitumor effects of pyrazole derivatives highlighted that this compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study 2: Anti-inflammatory Activity
In another study, researchers evaluated the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its targets more effectively. The pyrazole ring can interact with active sites of enzymes or binding sites of receptors, leading to modulation of their activity.
Comparison with Similar Compounds
1-(2-ethoxyethyl)-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
1-(2-methoxyethyl)-1H-pyrazol-4-ol: This compound has a methoxyethyl group instead of an ethoxyethyl group, which can affect its solubility and reactivity.
1-(2-ethoxyethyl)-1H-pyrazol-3-ol: The position of the hydroxyl group on the pyrazole ring is different, which can influence the compound’s chemical properties and biological activity.
The unique combination of the ethoxyethyl group and the pyrazole ring in this compound makes it a valuable compound for various research applications.
Biological Activity
1-(2-Ethoxyethyl)-1H-pyrazol-4-ol is a pyrazole derivative notable for its potential medicinal applications. The compound features an ethoxyethyl substituent and a hydroxyl group at the fourth position of the pyrazole ring, which may influence its biological activity and chemical reactivity. This article explores the biological activities associated with this compound, including its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique structure enhances its solubility and bioavailability compared to other pyrazole derivatives, which is crucial for its biological efficacy.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor activity. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines. For example, studies have demonstrated that compounds with similar structures can induce apoptosis in tumor cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess activity against a range of pathogens. In vitro studies have shown that this compound exhibits inhibitory effects on bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this pyrazole derivative may also possess anti-inflammatory effects. Research indicates that similar compounds can inhibit key inflammatory mediators, such as interleukin-8 (IL-8), thereby reducing inflammation in various models . This property is particularly relevant for conditions characterized by chronic inflammation.
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole | Methyl groups at positions 3 and 5 | Antimicrobial, anti-inflammatory |
| 4-Amino-1H-pyrazole | Amino group at position 4 | Antitumor activity |
| This compound | Ethoxyethyl substituent at position 1 | Antitumor, antimicrobial, anti-inflammatory |
This table highlights how the structural features of different pyrazoles correlate with their biological activities. The ethoxyethyl substituent in this compound may enhance its solubility and interaction with biological targets compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Antiviral Activity : A study reported that certain pyrazole derivatives exhibited good inhibition against tobacco mosaic virus (TMV), indicating potential use as antiviral agents .
- Insecticidal Activity : Research has shown that some pyrazole compounds possess insecticidal properties against pests like army worms and mosquitoes, suggesting their utility in agricultural applications .
- Mechanistic Studies : Mechanistic investigations into related compounds have revealed insights into their action mechanisms, including modulation of inflammatory pathways and direct cytotoxic effects on cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
